molecular formula C16H15FO3 B8213483 2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid

2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213483
M. Wt: 274.29 g/mol
InChI Key: RXMDKWDJGPQOJD-UHFFFAOYSA-N
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Description

2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a fluoro substituent at the 2’ position, an isopropoxy group at the 3 position, and a carboxylic acid group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. A common synthetic route includes:

    Nitration: of biphenyl to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Diazotization: of the amine followed by to introduce the fluoro substituent.

    Alkylation: to introduce the isopropoxy group.

    Carboxylation: to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic steps, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance binding affinity through hydrogen bonding or electrostatic interactions. The isopropoxy group may influence the compound’s lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions with target proteins.

Comparison with Similar Compounds

  • 2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 3-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid
  • 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid

Comparison:

  • 2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Lacks the isopropoxy group, which may result in different chemical reactivity and biological activity.
  • 3-Isopropoxy-[1,1’-biphenyl]-4-carboxylic acid: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
  • 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid: The methoxy group is less bulky than the isopropoxy group, potentially influencing steric interactions and reactivity.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-10(2)20-15-9-11(7-8-13(15)16(18)19)12-5-3-4-6-14(12)17/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMDKWDJGPQOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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